molecular formula C3H6O4P+ B11818535 2-Methylphosphinoyl-2-hydroxy-acetic acid

2-Methylphosphinoyl-2-hydroxy-acetic acid

Cat. No.: B11818535
M. Wt: 137.05 g/mol
InChI Key: RIFZCFKEMNFHAY-UHFFFAOYSA-O
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Description

2-Methylphosphinoyl-2-hydroxyacetic acid is an organophosphorus compound with the molecular formula C4H9O4P. It is known for its herbicidal properties and is used in various scientific research applications. The compound is also referred to as Hoe 704 in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphosphinoyl-2-hydroxyacetic acid typically involves the reaction of dimethylphosphine oxide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Methylphosphinoyl-2-hydroxyacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methylphosphinoyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2-Methylphosphinoyl-2-hydroxyacetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives .

Scientific Research Applications

2-Methylphosphinoyl-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 2-Methylphosphinoyl-2-hydroxyacetic acid involves the inhibition of the enzyme acetolactate reductoisomerase. This enzyme is crucial in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to growth inhibition in plants and bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylphosphoryl)-2-hydroxyacetic acid
  • Acetic acid, 2-(dimethylphosphinyl)-2-hydroxy-

Uniqueness

2-Methylphosphinoyl-2-hydroxyacetic acid is unique due to its specific mechanism of action and its potent inhibitory effects on acetolactate reductoisomerase. This makes it a valuable compound in herbicidal applications and scientific research .

Properties

Molecular Formula

C3H6O4P+

Molecular Weight

137.05 g/mol

IUPAC Name

[carboxy(hydroxy)methyl]-methyl-oxophosphanium

InChI

InChI=1S/C3H5O4P/c1-8(7)3(6)2(4)5/h3,6H,1H3/p+1

InChI Key

RIFZCFKEMNFHAY-UHFFFAOYSA-O

Canonical SMILES

C[P+](=O)C(C(=O)O)O

Origin of Product

United States

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